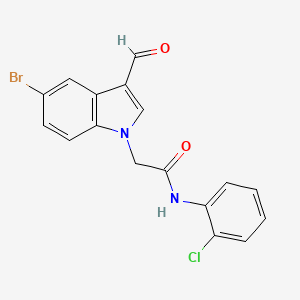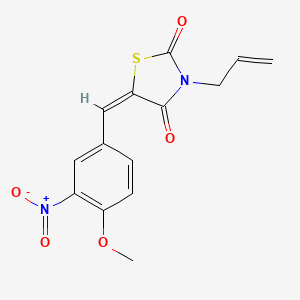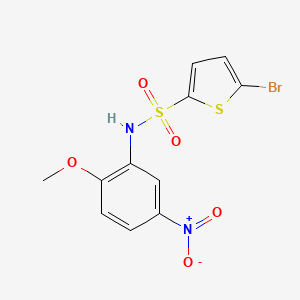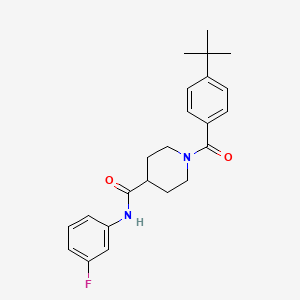
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide
Übersicht
Beschreibung
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide, also known as BRD0705, is a small molecule that has gained attention in scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide binds to the bromodomains of BET proteins, preventing them from interacting with acetylated histones and other transcription factors. This leads to the inhibition of gene transcription, which can have a downstream effect on cell proliferation, differentiation, and apoptosis. The precise mechanism of action of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide is still under investigation, but it is thought to involve the disruption of protein-protein interactions and the formation of stable protein complexes.
Biochemical and Physiological Effects:
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide has been shown to have potent anti-inflammatory effects in various cellular and animal models. It has been found to reduce the expression of pro-inflammatory cytokines and chemokines, as well as inhibit the recruitment of immune cells to sites of inflammation. In addition, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide has been found to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide is its high potency and selectivity for BET proteins. This makes it a valuable tool for studying the role of BET proteins in gene regulation and disease pathogenesis. However, one limitation of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide is its relatively short half-life, which can make it difficult to achieve sustained inhibition of BET proteins in vivo. In addition, the off-target effects of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide are still being investigated, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide. One area of interest is the development of more potent and selective BET inhibitors that can overcome the limitations of current compounds. Another area of focus is the investigation of the role of BET proteins in various disease states, such as cancer, inflammation, and viral infections. Finally, the use of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide as a therapeutic agent in clinical trials is an exciting prospect that warrants further investigation.
Wissenschaftliche Forschungsanwendungen
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide has been found to have potential therapeutic applications in various scientific research areas. It has been identified as a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in gene regulation. BET inhibitors have been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making them an attractive target for drug development.
Eigenschaften
IUPAC Name |
2-(5-bromo-3-formylindol-1-yl)-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O2/c18-12-5-6-16-13(7-12)11(10-22)8-21(16)9-17(23)20-15-4-2-1-3-14(15)19/h1-8,10H,9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIZYMFWWAUXNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(5-bromo-2-hydroxybenzyl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B3537351.png)

![2-{3-[3-(1,3-benzothiazol-2-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3537362.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-phenylpropanamide](/img/structure/B3537369.png)

![1-[(4-bromophenyl)carbonothioyl]-4-(3-chlorophenyl)piperazine](/img/structure/B3537377.png)

![1-(2-chlorobenzyl)-5-{[(4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3537397.png)
![2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B3537402.png)
![N-[4-({[4-chloro-3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B3537407.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B3537419.png)
![5-bromo-2-methoxy-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3537436.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B3537442.png)